5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
Overview
Description
5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a useful research compound. Its molecular formula is C16H14FN3S2 and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This study explored compounds with fluoro substitution, demonstrating anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Synthesis and Antitumor Activity of Novel Pyridazinone Derivatives : This research synthesized novel pyridazinone derivatives, including a compound with a structure similar to the chemical , showing significant inhibitory activity against cancer cell lines (Qin et al., 2020).
Antibacterial and Antifungal Activity
- Synthesis, Antibacterial and Antifungal Activity of Novel Benzothiazole Pyrimidine Derivatives : The study synthesized benzothiazole pyrimidine derivatives, which exhibited significant in vitro antibacterial and antifungal activities, indicating potential for similar structures like the compound (Maddila et al., 2016).
Anticonvulsant and Antidepressant Activities
- Design, Synthesis, and Evaluation of the Anticonvulsant and Antidepressant Activities of Pyrido[2,3-d]pyrimidine Derivatives : This research developed pyrido[2,3-d]pyrimidine derivatives with significant anticonvulsant and antidepressant activities, suggesting potential applications for similar compounds like the one under discussion (Zhang et al., 2016).
Fluorescence and Electrochromism
- Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism : A study on thiazolothiazole fluorophores revealed strong blue fluorescence and distinctive reversible electrochromism, offering insights into potential optoelectronic applications for similar compounds (Woodward et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound “5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates .
Mode of Action
The compound interacts with the α-glucosidase enzyme and inhibits its activity . The inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the enzyme’s ability to break down complex carbohydrates into glucose .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway. Under normal conditions, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream . When the enzyme is inhibited, this process is slowed down, resulting in a delay in glucose absorption . This can help control postprandial (after-meal) blood glucose levels, which is beneficial for managing diabetes .
Pharmacokinetics
The effectiveness of the compound in inhibiting α-glucosidase suggests that it has sufficient bioavailability to interact with its target in the small intestine .
Result of Action
The primary result of the compound’s action is a reduction in postprandial blood glucose levels . By inhibiting α-glucosidase, the compound slows down the breakdown of carbohydrates and the subsequent absorption of glucose, helping to control blood glucose levels .
Action Environment
The action of the compound is influenced by the environment in the small intestine, where α-glucosidase is located . Factors such as pH and the presence of other substances in the intestine could potentially affect the compound’s efficacy.
Properties
IUPAC Name |
5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLCDGFKTKAHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322995 | |
Record name | 5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678258 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894006-46-3 | |
Record name | 5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.